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Compound of Interest

Compound Name: MAK683 hydrochloride

CAS No.: 2170606-94-5

Cat. No.: B8820280

Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the EED

inhibitor, MAK683, in in vivo studies.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MAK683?

A1: MAK683 is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex

2 (PRC2). Specifically, it targets the Embryonic Ectoderm Development (EED) subunit of the

PRC2 complex. By binding to the H3K27me3-binding pocket of EED, MAK683 prevents the

allosteric activation of EZH2, the catalytic subunit of PRC2. This leads to a reduction in histone

H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional

repression. The subsequent reactivation of silenced tumor suppressor genes can inhibit cancer

cell proliferation.

Q2: What is a recommended starting dose for MAK683 in mouse xenograft models?
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A2: Based on preclinical studies, a starting dose in the range of 10-50 mg/kg, administered

orally, is a reasonable starting point for efficacy studies in mouse xenograft models. It is crucial

to perform a dose-finding study to determine the optimal dose for your specific cancer model

and experimental setup.

Q3: How should MAK683 be formulated for oral administration in animals?

A3: A common formulation for oral gavage in rodents is a suspension. One published

formulation consists of:

10% DMSO

40% PEG300

5% Tween-80

45% Saline

It is recommended to prepare the working solution fresh on the day of use.

Q4: How can I monitor the pharmacodynamic activity of MAK683 in vivo?

A4: The primary pharmacodynamic biomarker for MAK683 is the level of H3K27me3. This can

be assessed in both tumor tissue and surrogate tissues like peripheral blood mononuclear cells

(PBMCs). A significant reduction in H3K27me3 levels post-treatment indicates target

engagement. In a clinical study, reductions in H3K27me3 were observed in peripheral blood

monocytes and tumor biopsies.
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Issue Possible Cause Suggested Solution

No significant tumor growth

inhibition
Insufficient dose

Perform a dose-escalation

study to find the Maximum

Tolerated Dose (MTD) and an

efficacious dose.

Poor oral bioavailability in the

specific animal strain

Check the pharmacokinetic

profile in the strain being used.

Consider alternative routes of

administration if necessary,

though MAK683 has shown

moderate to high oral

bioavailability in preclinical

species.

Tumor model is not dependent

on the PRC2 pathway

Confirm the expression and

mutational status of PRC2

components (EZH2, EED,

SUZ12) in your cancer cell

line.

Improper formulation leading

to poor absorption

Ensure the formulation is a

homogenous suspension and

is administered correctly.

Unexpected Toxicity (e.g.,

weight loss, lethargy)
Dose is too high

Reduce the dose or the

frequency of administration.

Off-target effects

While MAK683 is selective, off-

target effects can occur at high

concentrations. Monitor for

common toxicities observed in

preclinical and clinical studies,

such as myelosuppression

(neutropenia,

thrombocytopenia, anemia).

Formulation-related toxicity Administer the vehicle alone

as a control group to rule out
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toxicity from the formulation

components.

High variability in tumor

response
Inconsistent dosing

Ensure accurate and

consistent administration of the

compound.

Heterogeneity of the tumor

model

Ensure tumors are of a

consistent size at the start of

treatment. Increase the

number of animals per group

to improve statistical power.

Differences in drug metabolism

between animals

Monitor drug levels in plasma

to assess for pharmacokinetic

variability.

Experimental Protocols
Protocol 1: In Vivo Dose Escalation Study
Objective: To determine the Maximum Tolerated Dose (MTD) of MAK683 in a specific mouse

strain.

Methodology:

Animal Model: Use healthy, age-matched mice of the desired strain (e.g., BALB/c nude).

Group Allocation: Randomly assign mice to several dose groups (e.g., 10, 30, 100 mg/kg)

and a vehicle control group (n=3-5 mice per group).

Drug Administration: Administer MAK683 or vehicle orally once or twice daily for a set period

(e.g., 14 days).

Monitoring:

Record body weight daily.
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Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture,

activity, fur texture).

At the end of the study, collect blood for complete blood count (CBC) and serum chemistry

analysis.

Perform a gross necropsy and collect major organs for histopathological examination.

MTD Determination: The MTD is defined as the highest dose that does not cause significant

toxicity (e.g., >15-20% body weight loss, significant changes in blood parameters, or severe

clinical signs).

Protocol 2: Pharmacodynamic (PD) Analysis
Objective: To confirm target engagement by measuring H3K27me3 levels.

Methodology:

Animal Model: Use tumor-bearing mice.

Treatment: Treat mice with an efficacious dose of MAK683 or vehicle.

Sample Collection: Collect tumor tissue and/or blood samples at various time points after the

last dose (e.g., 2, 8, 24 hours).

H3K27me3 Analysis:

Immunohistochemistry (IHC): For tumor tissue, perform IHC using an antibody specific for

H3K27me3.

Western Blot: For tumor tissue or isolated PBMCs, perform western blotting to quantify

H3K27me3 levels relative to total Histone H3.

ELISA: Use a specific ELISA kit to quantify H3K27me3 levels in tissue or cell lysates.

Flow Cytometry: For PBMCs, use intracellular flow cytometry to measure H3K27me3

levels.
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Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of MAK683 and other EED Inhibitors

Compound
Cancer
Model

Animal
Model

Dose and
Schedule

Outcome Reference

MAK683

Diffuse Large

B-cell

Lymphoma

(Karpas-422

xenograft)

Mouse Not specified

Good

therapeutic

effects

EED226

Diffuse Large

B-cell

Lymphoma

(Karpas-422

xenograft)

Mouse
40 mg/kg for

32 days

Complete

tumor

regression

BR-001

Diffuse Large

B-cell

Lymphoma

(Karpas-422

and Pfeiffer

xenografts)

Mouse

40 or 100

mg/kg BID for

36 days

85-96%

tumor growth

inhibition

BR-001

Colon Tumor

(CT26

syngeneic

model)

Mouse
30 mg/kg oral

dose

59.3%

reduction in

tumor growth

APG-5918

Diffuse Large

B-cell

Lymphoma

(Karpas-422

xenograft)

Mouse

50 and 100

mg/kg for 28

days

Robust tumor

activity

Table 2: Preclinical Pharmacokinetic Parameters of MAK683
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Species Dose Route Bioavailability Clearance

Mouse, Rat, Dog 1-2 mg/kg Oral Moderate to High Low to Moderate
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Caption: Mechanism of action of MAK683 on the PRC2 signaling pathway.
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Caption: Experimental workflow for optimizing MAK683 dosage in vivo.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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